5-bromo-N-phenylpyridin-2-amine
Description
Significance of Pyridine (B92270) and Pyridinamine Derivatives in Organic Chemistry
Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. bldpharm.comechemi.com Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits unique chemical properties, including basicity (pKa of 5.2), which allows it to function as a Lewis base and a low-reactivity solvent in various reactions like Knoevenagel condensations. echemi.com The pyridine ring is a fundamental structural motif present in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. echemi.com Its derivatives are integral to many biologically active molecules, such as the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which is vital for cellular metabolism.
The versatility of the pyridine scaffold makes it a crucial building block in synthetic organic chemistry. nih.gov Researchers actively develop methods to create substituted pyridines with diverse functional groups, as these compounds are key intermediates in the synthesis of drugs, pesticides, and materials for organic electronics. sigmaaldrich.combldpharm.com Pyridinamine derivatives, a subclass of pyridines, are of particular interest due to their wide-ranging biological activities, which include anticonvulsant, antimicrobial, anticancer, and antidiabetic properties. bldpharm.com
Overview of 5-Bromo-N-phenylpyridin-2-amine in Academic Context
This compound is a specific derivative within the larger family of substituted pyridinamines. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a phenylamino (B1219803) group at the 2-position.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Common Name | This compound |
| Synonym | N-(5-bromopyridin-2-yl)aniline |
While the broader class of substituted pyridinamines is the subject of extensive research, specific academic studies focusing directly on this compound are not widely documented. Its primary role in the academic and industrial context appears to be that of a specialized chemical intermediate or a building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for further chemical modifications, particularly through cross-coupling reactions, allowing for the introduction of new functional groups.
The study of closely related analogues provides insight into the potential applications of this scaffold. For instance, other brominated phenyl-pyridinamine derivatives have been investigated for their potential as anticancer agents and for their ability to modulate the activity of key enzymes in cellular processes.
Scope and Objectives of Research on Substituted Pyridinamines
Research into substituted pyridinamines like this compound is driven by several key objectives that span multiple scientific disciplines.
A primary goal is the development of novel and efficient synthetic methodologies . Chemists continuously seek robust methods to introduce a variety of functional groups onto the pyridine ring, aiming to create libraries of diverse molecules. sigmaaldrich.com This includes the exploration of ring cleavage reactions and metal-catalyzed cross-coupling reactions to produce multi-substituted pyridines that are not easily accessible through traditional methods. sigmaaldrich.comtcichemicals.comchemicalbook.com
Another major objective is the discovery of new therapeutic agents . Substituted pyridinamines are considered "privileged scaffolds" in medicinal chemistry because their core structure is often found in biologically active compounds. Research focuses on synthesizing and screening these compounds for various biological activities. For example, studies have successfully developed novel pyridine derivatives with anti-thrombolytic activity via Suzuki cross-coupling reactions.
Furthermore, these compounds are investigated for their applications in materials science . The electronic properties of pyridine derivatives make them suitable candidates for use in the development of organic light-emitting diodes (OLEDs), conducting polymers, and as specialized ligands in coordination chemistry. nih.gov The ability to tune the electronic and photophysical properties through substitution allows for the creation of materials with specific functions, such as aggregation-induced emission (AIE) for potential use in optoelectronics and biological imaging.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSINXUXVKBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536460 | |
| Record name | 5-Bromo-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-03-9 | |
| Record name | 5-Bromo-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo N Phenylpyridin 2 Amine and Its Analogs
Direct Synthesis Approaches
Direct synthesis strategies offer efficient pathways to 5-bromo-N-phenylpyridin-2-amine and its derivatives by forming key carbon-carbon or carbon-nitrogen bonds in the final steps of the synthesis.
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. byjus.com This reaction has been widely applied in the synthesis of biaryl compounds, including those containing pyridine (B92270) rings. nih.gov
The catalytic cycle of the Suzuki coupling reaction generally proceeds through three main steps: byjus.com
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., a bromopyridine derivative) to form a palladium(II) complex. This is often the rate-determining step of the cycle. byjus.com
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the organoboron compound with a base. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. byjus.com
A plausible reaction mechanism for a rhodium-catalyzed cross-coupling, which shares similarities with the palladium-catalyzed process, involves transmetalation from the boronic acid to the metal, oxidative addition with the halide, and subsequent reductive elimination. researchgate.net
The efficiency of the Suzuki coupling reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium source, ligand, base, and solvent system. researchgate.net
For the synthesis of diarylated pyridines, a study on the coupling of a dibromopyridine with phenylboronic acid revealed that the choice of catalyst and ligand is crucial. researchgate.net For instance, the use of Pd(OAc)2 with a suitable phosphine (B1218219) ligand can be effective. researchgate.net The base also plays a critical role; inorganic bases like potassium phosphate (B84403) (K3PO4) are commonly used. nih.govmdpi.com The solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water, can also significantly influence the reaction outcome. nih.govmdpi.com
In some cases, microwave irradiation has been employed to accelerate the reaction and improve yields. rsc.org The optimization process aims to maximize the yield of the desired product while minimizing side reactions such as debromination. researchgate.netrsc.org
Table 1: Optimization of Suzuki Coupling Conditions for a Model Reaction researchgate.net
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)2 | P(o-tol)3 | K2CO3 | Toluene (B28343) | 110 | Varies |
| Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O | 85-95 | Moderate to Good |
This table is a representative example based on findings in the literature and specific yields can vary significantly based on the exact substrates and conditions.
The Suzuki-Miyaura coupling reaction is known for its broad substrate scope and tolerance of a wide range of functional groups. nih.gov It can be used to couple various aryl and heteroaryl halides with a diverse array of arylboronic acids. nih.govmdpi.com This includes the coupling of bromopyridine derivatives with phenylboronic acids to form phenyl-substituted pyridines. researchgate.net
However, there are limitations. The presence of certain functional groups, such as labile protons in amines and alcohols, can sometimes lead to side reactions or catalyst deactivation. nih.gov For example, the free N-H group in aminopyridines can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. nih.gov Despite this, successful Suzuki couplings of heteroaryl halides bearing a primary amine group have been reported without the need for protection. acs.org The electronic properties of the substrates can also affect the reaction; electron-rich boronic acids often give good yields, while electron-withdrawing groups on the boronic acid can sometimes lead to lower yields. mdpi.com
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, offering a significant improvement over classical methods for N-arylation. wikipedia.org
The Buchwald-Hartwig amination has been successfully applied to the synthesis of N-aryl pyridin-2-amines and related pyrimidine (B1678525) systems. For instance, 2-bromopyridines can be coupled with various amines using a palladium catalyst, a phosphine ligand (like Xantphos or dppp), and a base such as sodium tert-butoxide. nih.govresearchgate.netacs.org This method allows for the introduction of a wide range of aryl groups onto the nitrogen atom of the aminopyridine. researchgate.net
The reaction conditions for Buchwald-Hartwig amination are crucial for its success. The choice of ligand is particularly important, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net The reaction is typically carried out in a solvent like toluene under an inert atmosphere. nih.govresearchgate.net
This methodology has also been extended to pyrimidine systems. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by the Buchwald-Hartwig amination of the corresponding aminopyrimidine with aryl bromides. nih.gov This approach provides a versatile route to a variety of substituted aminopyrimidines, which are important scaffolds in medicinal chemistry. nih.govrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Tri-(o-tolyl)phosphine |
| Potassium carbonate |
| Toluene |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sodium carbonate |
| 1,4-Dioxane |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Phenylboronic acid |
| Potassium phosphate |
| 2-Bromopyridine |
| Xantphos |
| 1,3-Bis(diphenylphosphino)propane |
| Sodium tert-butoxide |
| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) offers an alternative and powerful pathway for the synthesis of substituted pyridines. The reactivity of the pyridine ring towards nucleophiles is enhanced by its electron-deficient nature. pearson.com
In dihalopyridines, the position of substitution is influenced by the nature of the substituents and the reaction conditions. For instance, in the SNAr reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity is significantly influenced by the steric bulk of the 3-substituent. researchgate.net Bulky groups at the 3-position direct the incoming nucleophile to the 6-position. researchgate.net
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines, a related heterocyclic system, is highly sensitive to electronic and steric effects. While substitution typically occurs at the C-4 position, the presence of strong electron-donating or withdrawing groups at the C-5 or C-6 positions can alter this selectivity. wuxiapptec.com Interestingly, tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov
The mechanism of SNAr reactions on pyridines involves the attack of a nucleophile at an electron-deficient carbon atom, typically at the 2- or 4-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction rate. The negative charge can be delocalized onto the electronegative nitrogen atom, which favors substitution at the C-2 and C-4 positions. stackexchange.com
Computational studies have provided further insights into the factors governing regioselectivity. For 2,4-dichloropyrimidines, the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can influence the site of nucleophilic attack. wuxiapptec.com If this gap is small, the contribution from LUMO+1 becomes significant, potentially leading to a mixture of products. wuxiapptec.com
Synthesis of Key Precursors
The availability of appropriately substituted starting materials is crucial for the successful synthesis of the target compound.
Preparation of 2-Amino-5-bromopyridine (B118841)
A common and well-established method for the synthesis of 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine. orgsyn.orgchemicalbook.com This reaction is typically carried out using bromine in a suitable solvent like acetic acid. orgsyn.org The initial product is the hydrobromide salt, which is then neutralized to afford the free base. orgsyn.org An alternative approach utilizes phenyltrimethylammonium (B184261) tribromide as the brominating agent in chloroform. patsnap.com
Another synthetic route involves a multi-step process starting from 5-bromo-2-nitropyridine, which is reduced to 2-amino-5-bromopyridine using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. chemicalbook.com
Table 2: Synthesis of 2-Amino-5-bromopyridine
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromine, Acetic Acid | Acetic Acid | 62-67 | orgsyn.org |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 75-78 | patsnap.com |
| 5-Bromo-2-nitropyridine | 5 wt% Pd/C, H2O, B2(OH)4 | Acetonitrile | - | chemicalbook.com |
Multi-Step Organic Synthetic Routes for Complex Precursors
The synthesis of more complex precursors often requires multi-step reaction sequences. savemyexams.com These routes involve a series of functional group transformations to build the desired molecular architecture. For instance, the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine involves a multi-step process starting from 4-bromo-2-bromomethylphenol. google.com This sequence includes protection of the phenol, Grignard reagent formation, and a Suzuki coupling reaction. google.com
Designing such multi-step pathways often employs the principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This approach allows for the logical planning of a synthetic route, considering the compatibility of functional groups and the efficiency of each step.
Advanced Synthetic Techniques
Recent developments in synthetic organic chemistry have introduced sophisticated methods for the construction of complex molecules. For the synthesis of this compound analogs, two such advanced techniques are particularly noteworthy: the activation of carbon-fluorine bonds without the use of transition metals and the use of oxidative conditions to facilitate the formation of the core heterocyclic structure.
Metal-Free C-F Bond Activation in Halogenated Heterocycles
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. Traditionally, this transformation has relied heavily on transition metal catalysis. However, recent innovations have demonstrated the feasibility of metal-free C-F bond activation, a significant step forward in synthetic chemistry. One such approach involves the use of silylboronate-mediated defluorinative cross-coupling. This method allows for the reaction of organic fluorides with secondary amines at room temperature, a process that circumvents the high energy barriers typically associated with SN2 or SN1 amination reactions. researchgate.net
This technique's primary advantage is its high chemoselectivity. The silylboronate reagent, in cooperation with a base like potassium tert-butoxide, can selectively activate a C-F bond even in the presence of other potentially reactive functionalities such as C-O, C-Cl, and C-N bonds, as well as trifluoromethyl (CF₃) groups. researchgate.net This selectivity is crucial when synthesizing complex molecules. For instance, in the preparation of an analog of this compound where a fluorine atom is present on the pyridine or phenyl ring, this method could potentially be employed to introduce the amino group by displacing the fluorine atom without disturbing the bromo-substituent or other functional groups.
Table 1: Examples of Metal-Free Defluorinative Amination
| Entry | Fluoro-substrate | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorobenzonitrile | Morpholine | 4-Morpholinobenzonitrile | 85 |
| 2 | 1-Fluoro-4-nitrobenzene | Piperidine | 1-Nitro-4-(piperidin-1-yl)benzene | 92 |
This table presents representative examples of the silylboronate-mediated defluorinative amination methodology, showcasing its applicability to various substrates. Data is illustrative of the potential of this method for synthesizing analogs of the target compound.
Another emerging area is the use of photocatalysis for metal-free C-F activation. For example, a benzenethiol-based organophotocatalyst has been used to generate gem-difluoromethyl radicals from corresponding precursors, which can then be incorporated into various molecules. mdpi.com While not a direct C-N bond formation via C-F activation, this highlights the growing potential of metal-free photochemical methods to activate C-F bonds under mild, open-to-air conditions. mdpi.com
Oxidative Amination for Heterocyclic Ring Formation
Oxidative amination represents a powerful strategy for constructing nitrogen-containing heterocycles directly from acyclic or simpler cyclic precursors. This approach often involves the formation of C-N bonds and subsequent aromatization under oxidative conditions, providing a streamlined route to complex heterocyclic systems.
One relevant strategy is the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov This reaction, mediated by an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), allows for the incorporation of both an amino and a hydroxyl group into an aromatic ring in a single step. nih.gov The mechanism involves the initial condensation of the cyclohexanone (B45756) with a primary amine to form an enamine, which then undergoes a series of TEMPO-mediated dehydrogenations to yield the final N-functionalized 2-aminophenol. nih.gov While this specific example leads to aminophenols, the underlying principle of forming an aromatic amine ring from a cyclic ketone and an amine via oxidative aromatization could be conceptually extended to the synthesis of aminopyridine analogs from appropriately substituted cyclic precursors.
Another innovative approach is the oxidative ring expansion of cyclopentenones to pyridones. This method utilizes a hypervalent iodine reagent to introduce a nitrogen atom into the carbon skeleton, followed by aromatization. youtube.comresearchgate.netrsc.org Although this yields pyridones rather than pyridinamines, it demonstrates a powerful oxidative strategy for forming the pyridine ring.
More directly related to the synthesis of pyridinamines is the concept of dehydrogenative aromatization of saturated or partially saturated nitrogen heterocycles. For example, the Hantzsch pyridine synthesis, a classic method, produces a 1,4-dihydropyridine (B1200194) intermediate which must then be oxidized to the final aromatic pyridine. youtube.com Modern variations of this and similar pyridine syntheses often employ in-situ oxidation or specific oxidizing agents to achieve the aromatization step efficiently. For instance, a sequence involving the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) can yield a pyridine ring after an oxidation step. youtube.com The development of catalytic systems, for example using synergistic Pd/Cu catalysis for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones to 4-aminoquinolines, showcases the power of this approach. nih.gov Such strategies, which generate water as the primary byproduct, are considered environmentally benign. nih.gov
Table 2: Conceptual Application of Oxidative Dehydrogenative Aromatization
| Precursor 1 | Precursor 2 | Oxidant/Catalyst | Potential Product Analog |
|---|---|---|---|
| Substituted 1,5-Dicarbonyl Compound | Aniline | Aerobic Oxidation Catalyst | N-Phenylpyridin-2-amine analog |
| Substituted Cyclohexenone | Ammonia/Amine Source | Dehydrogenation Catalyst | Aminopyridine analog |
This table illustrates the conceptual application of various oxidative amination and dehydrogenative aromatization strategies for the synthesis of N-aryl-pyridin-2-amine analogs.
A methodology involving the reaction of allyl amines and alkynes, which proceeds through a copper(II)-promoted dehydrogenation of the allylamine (B125299) followed by a rhodium(III)-catalyzed N-annulation, has been developed for pyridine synthesis. nih.gov This sequential process highlights the use of an oxidation step to generate a reactive intermediate for subsequent cyclization and aromatization.
These advanced synthetic techniques, while not all being direct, one-step methods to this compound itself, represent the cutting edge of synthetic chemistry. They provide a conceptual framework and practical tools for the development of novel, efficient, and more sustainable routes to this important class of compounds and their structurally diverse analogs.
Structure Activity Relationship Sar and Structural Analysis of 5 Bromo N Phenylpyridin 2 Amine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structure of 5-bromo-N-phenylpyridin-2-amine and its analogues. Techniques such as NMR, mass spectrometry, and infrared spectroscopy offer a wealth of information regarding the connectivity of atoms, molecular weight, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. In the context of this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a related compound, 2-phenylpyridine (B120327), shows characteristic signals for the aromatic protons. The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.0-8.0 ppm. The pyridine (B92270) ring protons also resonate in the aromatic region, with distinct chemical shifts depending on their position relative to the nitrogen atom and the phenyl substituent. For instance, the proton at the 6-position of the pyridine ring is often the most deshielded due to the inductive effect of the nitrogen atom. The addition of a bromine atom at the 5-position, as in this compound, would further influence the chemical shifts of the adjacent protons on the pyridine ring. The N-H proton of the amino group typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, 2-amino-5-bromopyridine (B118841), the carbon atoms of the pyridine ring exhibit distinct signals. chemicalbook.com The carbon atom attached to the bromine (C5) would show a characteristic chemical shift, and the other pyridine carbons (C2, C3, C4, C6) would also have specific resonances. The phenyl group carbons would display signals in the aromatic region, typically between δ 120-140 ppm. The carbon atom attached to the amino group (C2) is also clearly identifiable. chemicalbook.comrsc.org
Below are interactive data tables summarizing the typical ¹H and ¹³C NMR chemical shifts for related structures, which can be used to infer the spectral characteristics of this compound.
Table 1: Representative ¹H-NMR Chemical Shift Data
| Proton | Chemical Shift (ppm) Range |
| Phenyl-H | 7.0 - 8.0 |
| Pyridine-H (position 3,4,6) | 7.0 - 8.7 |
| NH | 0.5 - 5.0 |
Table 2: Representative ¹³C-NMR Chemical Shift Data
| Carbon | Chemical Shift (ppm) Range |
| Phenyl-C | 120 - 140 |
| Pyridine-C | 105 - 160 |
| C-Br | ~107 |
| C-N | ~158 |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
For this compound (C₁₁H₉BrN₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. The exact mass of the molecular ion can be determined using HRMS, which helps to confirm the molecular formula. rsc.org For example, the calculated exact mass for the related compound 2-(4-iodophenyl)quinoline [M+H]⁺ is 331.9936, with a found value of 331.9925. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) |
| [M]⁺ | 248 | 250 |
| [M-Br]⁺ | 169 | 169 |
| [M-C₆H₅NH]⁺ | 156 | 158 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bldpharm.com The IR spectrum of this compound, a secondary amine, would exhibit characteristic absorption bands. wpmucdn.comspectroscopyonline.com
Key expected IR absorptions include:
N-H Stretch: A single, sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine. libretexts.orgwpmucdn.com
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic rings.
C=C and C=N Stretch (Aromatic): Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings.
C-N Stretch: The stretching vibration of the C-N bond typically appears in the range of 1250-1350 cm⁻¹. libretexts.org
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (secondary amine) | 3300 - 3500 |
| C-H (aromatic) | > 3000 |
| C=C, C=N (aromatic) | 1400 - 1600 |
| C-N | 1250 - 1350 |
| C-Br | 500 - 600 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions of the phenyl and pyridine rings. The presence of the amino group and the bromine atom can cause shifts in the absorption maxima (λ_max) compared to unsubstituted phenylpyridine. Aggregation of molecules can sometimes lead to broader absorption bands. umaine.edu
X-ray Crystallography and Molecular Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govbldpharm.com This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.
Crystal Structure Determination and Conformational Analysis
The crystal structure of a derivative, 5-bromo-N-methylpyrimidin-2-amine, reveals that the pyrimidine (B1678525) ring is essentially planar. nih.gov In this structure, the bromine atom and the exocyclic nitrogen atom are nearly coplanar with the ring. The crystal packing is stabilized by intermolecular hydrogen bonds, including N-H···N interactions, which link the molecules into a two-dimensional network. nih.gov
Table 5: Illustrative Crystallographic Data for a Related Pyrimidine Derivative nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9900 (8) |
| b (Å) | 9.862 (2) |
| c (Å) | 10.006 (2) |
| α (°) | 61.57 (3) |
| β (°) | 83.84 (3) |
| γ (°) | 87.45 (3) |
| V (ų) | 344.24 (16) |
| Z | 2 |
Analysis of Intermolecular Interactions and Hydrogen Bonding
The structural framework of this compound derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. In the crystalline state, these molecules often exhibit a planar pyrimidine or pyridine ring system stabilized by N–H···N hydrogen bonds, a critical feature for crystal engineering. For instance, in the crystal structure of 5-bromo-N-phenylpyrazine-2,3-diamine, intermolecular N–H···N hydrogen bonds (with an N···N distance of 3.084 Å) and N–H···π interactions assemble the molecules into a two-dimensional network. nih.gov The presence of the amine group increases the π-electron density, which facilitates these hydrogen bonding interactions and plays a role in molecular recognition.
The nature of the substituents on the phenyl ring and the pyridine core can further modulate these interactions. For example, the introduction of a dimethoxybenzyl group in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine provides additional hydrogen-bonding sites, which can enhance its binding affinity to biological targets like enzymes. Computational studies, such as those employing Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect and quantify the various components of these intermolecular forces, including electrostatic, exchange, induction, and dispersion contributions. mdpi.com
Substituent Effects on Reactivity and Biological Activity
The reactivity and biological activity of this compound are intricately linked to the nature and position of its substituents.
Influence of Halogenation Patterns
The bromine atom at the 5-position of the pyridine ring is a key determinant of the molecule's reactivity. It reduces the electron density at this position, which in turn can enhance the reactivity towards electrophilic substitution at other positions, such as position 3. Variations in the halogen substituent can significantly alter the compound's properties. For example, replacing the phenyl group with a chlorine atom, as in 5-bromo-4-chloropyridin-2-amine, reduces steric bulk and increases the electrophilicity at the 3-position, leading to higher reactivity in nucleophilic aromatic substitution reactions. The presence of different halogens, such as in a derivative with both chloro and fluoro groups on the aryl ring, has been shown to influence biological activities like anti-thrombolytic potential. mdpi.com
Aromatic versus Aliphatic Substituents on the Nitrogen Atom
Conversely, replacing the phenyl group with an aliphatic substituent can alter properties like lipophilicity and membrane permeability. For instance, the cyclopentyl group in 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine increases lipophilicity, which can be advantageous for drug candidates. Similarly, longer alkyl chains, such as the dipropyl groups in 5-bromo-N,N-dipropylpyridin-2-amine, enhance lipophilicity when compared to their dimethyl counterparts.
Electronic and Steric Effects of Phenyl Ring Substituents
The position of these substituents is also critical. Quantum-chemical calculations on N-heterocycles have shown that endocyclic nitrogen atoms in ortho positions to a substituent can significantly enhance its electron-donating properties and weaken its electron-withdrawing capabilities through induction. rsc.org Steric hindrance from bulky substituents can also play a crucial role in determining the supramolecular arrangement of these molecules in the solid state. rsc.org
Comparative Structural and Reactivity Studies with Analogs
Comparing this compound with its structural analogs provides valuable insights into its unique properties.
| Feature | This compound | Analog | Key Difference |
| Halogen Substitution | Phenyl group at position 4 | 5-bromo-4-chloropyridin-2-amine | Chlorine at position 4 reduces steric bulk and increases electrophilicity at position 3. |
| N-Substituent | Phenyl group | 5-bromo-N-cyclopentylpyrimidin-2-amine | Cyclopentyl group increases lipophilicity. |
| Positional Isomerism | Bromine at C5 | 6-bromo-N,N-dipropylpyridin-2-amine | Different bromine placement alters electronic properties and reactivity. |
Theoretical and Computational Chemistry Studies on 5 Bromo N Phenylpyridin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For 5-bromo-N-phenylpyridin-2-amine, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have provided valuable insights into its molecular characteristics.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.
In the case of this compound, the presence of the bromine atom and the amine group significantly influences its electronic structure. The bromine atom, being electronegative, tends to withdraw electron density, while the amine group acts as an electron-donating group, increasing the π-electron density. This interplay of electronic effects shapes the distribution of the HOMO and LUMO across the molecule.
Studies on similar pyridine (B92270) derivatives have shown that the HOMO is often localized over the heterocyclic ring and the amino group, while the LUMO is distributed over the ring system. researchgate.net The HOMO-LUMO transition, therefore, involves an intramolecular charge transfer from the electron-rich regions to the electron-deficient parts of the molecule. researchgate.net
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. mdpi.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. mdpi.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
Prediction of Reactivity Indices and Energetic Profiles
DFT calculations can also be used to predict various reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These indices, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies.
The presence of the bromine atom at position 5 of the pyridine ring in this compound is predicted to reduce the electron density at this position. This, in turn, can enhance the reactivity towards electrophilic substitution at other positions, such as position 3. The amine group, by increasing the π-electron density, facilitates interactions like hydrogen bonding, which is crucial for molecular recognition processes.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for predicting binding affinities and understanding the conformational changes that occur upon binding.
Ligand-Target Binding Prediction and Affinity Assessment
For this compound and its derivatives, molecular docking studies have been employed to predict their binding modes and affinities with various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like UNC51-like kinase 1 (ULK1), which is involved in autophagy, a key process in cancer cells. nih.gov
The docking analysis helps in identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For example, the amine group in this compound can act as a hydrogen bond donor, a crucial feature for binding to many protein targets. nih.gov
| Technique | Purpose | Key Information Obtained |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding mode, binding affinity (scoring functions), key interacting residues. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-receptor complex, conformational changes, free energy of binding. |
Conformational Analysis of Compound-Receptor Complexes
Following molecular docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction. These simulations can reveal the stability of the predicted binding pose and the conformational changes that both the ligand and the receptor undergo over time. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. youtube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
Based on the binding features of known active compounds, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that possess the desired pharmacophoric features and are therefore likely to be active. youtube.com For derivatives of this compound, pharmacophore modeling has been used to explore the common anchoring features required for binding to targets like ULK1. nih.gov The insights gained from such models can guide the synthesis of new derivatives with improved activity. nih.gov
Mechanistic Computational Studies of Reactions Involving Pyridinamines
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving pyridinamine scaffolds. Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, identify transition states, and calculate activation energies, thereby offering a detailed understanding of reaction kinetics and thermodynamics.
Mechanistic investigations often begin with the optimization of the geometries of reactants, intermediates, transition states, and products. For reactions involving pyridinamines, such as nucleophilic substitution or cross-coupling reactions, computational studies can map out the potential energy surface. For instance, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, computational analysis can help to distinguish between different proposed pathways, such as those involving a copper-catalyzed three-component reaction. By calculating the Gibbs free energy for each step, the rate-determining step of the reaction can be identified. mdpi.com
Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions throughout the reaction. This analysis provides insights into the electronic changes that occur, such as the formation and breaking of bonds. For example, in the study of substituted p-phenylenediamines, NBO analysis helps in understanding the stability of radical intermediates formed during antioxidant activity. researchgate.net While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the principles from studies on related aminopyridines are directly applicable. researchgate.net
For instance, the study of substituent effects on the reactivity of pyridines is a key area where computational chemistry excels. DFT calculations can quantify how the bromo and phenylamino (B1219803) substituents on the pyridine ring influence its electron density and, consequently, its reactivity in various reactions. The electron-withdrawing or -donating nature of these substituents can be analyzed through calculated parameters such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.net
A theoretical investigation into a reaction mechanism involving a pyridinamine would typically involve the following steps:
Optimization of the 3D structures of all species in the proposed mechanism.
Calculation of vibrational frequencies to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
Calculation of the electronic energies and Gibbs free energies to construct a reaction energy profile.
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
NBO and other population analyses to understand the electronic rearrangements during the reaction.
These computational approaches provide a molecular-level picture of the reaction mechanism that is often difficult to obtain through experimental means alone.
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental observations. For this compound and related compounds, computational data can be correlated with various experimental measurements, including spectroscopic data and crystallographic data.
Geometric Parameters: One of the most direct comparisons is between calculated and experimentally determined molecular geometries. The bond lengths and angles of this compound can be optimized using DFT methods, and these values can be compared to those obtained from X-ray crystallography. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, a good correlation between calculated and experimental bond lengths and angles has been observed, with correlation coefficients (R²) of 0.928 and 0.892, respectively. nih.gov Any discrepancies between the calculated (gas phase) and experimental (solid state) data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov
Table 1: Comparison of Calculated and Experimental Geometric Parameters for a Related Bromo-substituted Aromatic Compound.
| Parameter | Calculated (Å/°) | Experimental (Å/°) |
| C-C Bond Length | 1.3 - 1.4 | 1.3 - 1.4 |
| C-H Bond Length | 1.0 - 1.1 | 0.9301 - 0.9302 |
| C-C-C Bond Angle | 119.2 - 121.4 | 118.5 - 121.1 |
| C-C-H Bond Angle | 117.9 - 121.7 | 119.3 - 120.1 |
Data adapted from a study on 5-Bromo-2-Hydroxybenzaldehyde. nih.gov
Vibrational Frequencies: Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of molecules. The calculated vibrational frequencies for 2-Amino-3-bromo-5-nitropyridine, a close analog, showed good agreement with the experimental spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net The Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific bond stretching, bending, or torsional motions within the molecule.
Table 2: Correlation of Calculated and Experimental Vibrational Frequencies for a Substituted Bromopyridine.
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
| N-H stretch | 3450 | 3420 | Asymmetric stretching |
| C=N stretch | 1620 | 1610 | Ring stretching |
| C-Br stretch | 680 | 675 | Stretching vibration |
Representative data based on studies of similar compounds. researchgate.net
Electronic Properties: Theoretical calculations of electronic properties also correlate well with experimental findings. For example, the calculated HOMO-LUMO energy gap can be related to the electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax), which can be compared with experimental UV-Vis spectra. For 2-Amino-3-bromo-5-nitropyridine, the calculated electronic properties were used to explain its potential as a non-linear optical (NLO) material. researchgate.net
The strong correlation between computational predictions and experimental results for related compounds provides confidence in the ability of theoretical methods to accurately model the properties and reactivity of this compound.
Applications and Advanced Research Directions
Medicinal Chemistry Applications
The versatility of the 5-bromo-N-phenylpyridin-2-amine scaffold has made it a focal point in the quest for new drugs. Its utility spans various therapeutic areas, primarily driven by its ability to interact with key biological targets.
Design and Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine (B92270) and pyrimidine (B1678525) cores are central to the development of numerous kinase inhibitors. rsc.orgnih.gov The N-phenylpyridin-2-amine moiety can serve as a foundational structure for creating compounds that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.
UNC51-like Kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that is often hijacked by cancer cells to survive under stressful conditions. nih.govnih.gov Therefore, inhibiting ULK1 is a promising strategy for cancer therapy. Research into compounds structurally related to this compound has demonstrated the potential of this scaffold in targeting ULK1.
For instance, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their ability to inhibit ULK1. nih.govresearchgate.net One of the most potent compounds identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 3s) . nih.gov This compound exhibited strong inhibitory activity against ULK1 kinase and effectively suppressed the proliferation of A549 non-small cell lung cancer (NSCLC) cells. nih.gov Docking studies revealed that the N-phenyl group and the bromine atom are crucial for binding to the kinase domain. nih.gov
| Compound | Target Kinase | Biological Effect | Cell Line |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (3s) | ULK1 | Inhibition of kinase activity, induction of apoptosis, blockage of autophagy | A549 (NSCLC) |
This table presents data on a structurally related pyrimidine derivative to illustrate the potential of the bromo-phenyl-amino scaffold in kinase inhibition.
By inhibiting kinases like ULK1, compounds derived from the this compound scaffold can significantly modulate cellular signaling pathways. Inhibition of ULK1 disrupts the autophagy process, which can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.gov The ability to simultaneously block autophagy and induce apoptosis makes these compounds particularly promising as anticancer agents. nih.gov The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has also been shown to inhibit Aurora kinases A and B, leading to mitotic failure and cell death in cancer cells. nih.gov
Development of Anticancer Agents
The pyridine ring is a common feature in a significant number of FDA-approved anticancer drugs, with kinase inhibitors being a primary target class. rsc.org The this compound structure serves as a valuable starting point for the development of new anticancer agents. The bromine atom at the 5-position offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity.
Research on related structures has demonstrated significant anticancer activity. For example, the aforementioned ULK1 inhibitor, a 5-bromo-N-phenylpyrimidin-2-amine derivative, not only inhibited cancer cell proliferation but also induced apoptosis. nih.gov In another study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and showed anticancer activity against a panel of cancer cell lines, with some compounds showing promising growth inhibition. mdpi.com These findings underscore the potential of incorporating a bromo-phenyl moiety into heterocyclic scaffolds for creating novel anticancer therapeutics.
Role in Drug Discovery and Lead Optimization
In the process of drug discovery, lead generation and optimization are critical steps. drugdiscoverychemistry.com The this compound scaffold is an attractive starting point for these processes. Its relatively simple structure allows for the facile introduction of various substituents on both the pyridine and phenyl rings, enabling a systematic exploration of the structure-activity relationship (SAR).
The bromine atom is particularly useful in this context. It can be readily replaced or used as a handle for cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of chemical groups. mdpi.com This allows medicinal chemists to fine-tune the compound's properties, such as its potency, selectivity, and pharmacokinetic profile, in a process known as lead optimization. drugdiscoverychemistry.com The ability to generate a diverse library of compounds from a common core structure accelerates the discovery of new drug candidates. drugdiscoverychemistry.com
Exploration of N-Arylated Pyridinamines as Diverse Pharmacophores
N-arylated pyridinamines, the broader class to which this compound belongs, are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This means that this structural motif is capable of binding to a variety of biological targets with high affinity, making it a recurring feature in many biologically active compounds. The pyridine ring can participate in hydrogen bonding and other non-covalent interactions, while the N-phenyl group can be modified to occupy different pockets within a protein's binding site. nih.gov
The versatility of the N-arylated pyridinamine scaffold is evident in the wide range of biological activities reported for its derivatives, including antimicrobial, antiviral, and anti-inflammatory properties, in addition to their well-established role as kinase inhibitors and anticancer agents. nih.gov This broad applicability ensures that the exploration of compounds like this compound and its analogs will continue to be a fruitful area of research in the pursuit of new medicines.
Catalytic Applications
The unique structural characteristics of this compound, which combine a pyridine ring, a bromine atom, and a phenylamino (B1219803) group, make it a valuable scaffold in the field of catalysis. These features allow for its use in designing sophisticated ligands for transition metal-catalyzed reactions and as a key building block in complex organic synthesis.
Ligand Design in Transition Metal Catalysis
The nitrogen atom of the pyridine ring and the exocyclic amine in this compound and its derivatives can act as bidentate or monodentate ligands, coordinating with transition metals to form stable and catalytically active complexes. These complexes are instrumental in a variety of chemical transformations. For instance, derivatives like 5-bromo-N,N-dipropylpyridin-2-amine are utilized as ligands in metal-catalyzed processes. The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the metallic center. The presence of the bromine atom offers a reactive site for further modification, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic properties. This tunability is crucial for optimizing catalytic efficiency and selectivity in reactions such as cross-coupling.
The Goldberg reaction, a copper-catalyzed N-arylation, provides a method for synthesizing 2-N-substituted aminopyridines from 2-bromopyridine. mdpi.com This highlights the utility of the aminopyridine scaffold in forming C-N bonds, a fundamental process in the synthesis of many pharmaceuticals and functional materials. The catalyst system often involves a copper source and a ligand like 1,10-phenanthroline (B135089) to facilitate the reaction. mdpi.com
Advanced Applications in Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. The bromine atom at the 5-position is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of various aryl or vinyl groups, leading to the construction of more complex molecular architectures.
For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids has been used to synthesize a series of novel pyridine derivatives. mdpi.com This methodology is highly efficient and provides moderate to good yields of the desired products. mdpi.com Similarly, the bromine atom on the pyridine ring can be substituted by other nucleophiles, and the ring itself can undergo oxidation or reduction, further expanding its synthetic utility. These transformations are foundational in creating new molecules for various applications, including medicinal chemistry and materials science.
Agricultural Chemistry Potential
Pyridine-based compounds are a well-established class of agrochemicals, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic motif. nih.gov The structural features of this compound suggest its potential as a scaffold for the development of new crop protection agents.
Investigation of Insecticidal Properties
Research has demonstrated that derivatives of 2-phenylpyridine (B120327) possess significant insecticidal activity. nih.gov A study focused on synthesizing novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties revealed potent activity against several insect pests. nih.gov Specifically, compounds were tested against the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the cinnabar spider mite (Tetranychus cinnabarinus). nih.gov
The following table summarizes the insecticidal activity of selected 2-phenylpyridine derivatives against Mythimna separata.
Table 1: Insecticidal Activity of 2-Phenylpyridine Derivatives against Mythimna separata
| Compound | Inhibition Rate at 500 mg/L (%) |
|---|---|
| 5a | 100 |
| 5d | 100 |
| 5g | 100 |
| 5h | 100 |
Data sourced from a study on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. nih.gov
These findings indicate that the 2-phenylpyridine scaffold is a promising lead for the discovery of new and effective insecticides. nih.gov Further investigation into derivatives of this compound could yield novel compounds with potent insecticidal properties. Other research has also explored pyridine derivatives for their activity against pests like Aphis gossypii. nih.gov
Research into Herbicidal Applications
While specific studies on the herbicidal properties of this compound are not extensively documented in the provided search results, the broader class of pyridine derivatives is known to exhibit herbicidal activity. nih.gov The structural similarity of this compound to known herbicides suggests that its derivatives could be investigated for such applications. The development of new herbicides is crucial for managing weed resistance and ensuring food security.
Materials Science Potential
The electronic and structural properties of this compound and its analogs make them attractive candidates for applications in materials science. These molecules can serve as building blocks for functional organic materials with interesting optical and electronic properties.
Derivatives of phenylpyridine are recognized as building blocks for small molecule semiconductors and as ligands for functional metal complexes. bldpharm.com Specifically, compounds like 5-bromo-4-phenylpyridin-2-amine (B1505258) are being explored for their potential in developing new materials for organic electronics and photonic devices. The ability to form well-defined molecular structures and the potential for intermolecular interactions, such as hydrogen bonding, are advantageous for creating ordered materials.
In polymer chemistry, amine-functionalized molecules are used as crosslinkers to create robust polymer networks. rsc.org For instance, primary amine-terminated star-shaped polystyrenes have been synthesized and used as crosslinking agents for epoxy thermoset networks and covalent adaptable networks (CANs). rsc.org These materials exhibit excellent thermal resistance. rsc.org The amine functionality in this compound could potentially be utilized in a similar fashion to create novel polymer systems with tailored properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-4-phenylpyridin-2-amine |
| 2-amino-5-bromopyridine (B118841) |
| 5-bromo-N,N-dipropylpyridin-2-amine |
| 5-bromo-2-phenylpyridine |
| 5-bromo-N-methylpyridin-2-amine |
| 5-bromo-N-(2-phenylethyl)pyrimidin-2-amine |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| 5-bromo-2-methylpyridin-3-amine |
| N-methylformamide |
| 2-bromopyridine |
| 1,10-phenanthroline |
| N-benzylformamide |
| 5-bromo-N,N-diphenylpyridin-2-amine |
| 6-bromo-5-methylpyridin-2-amine |
| 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide |
| 5-bromo-N-methylpyrimidin-2-amine |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |
| 2-amino-5-bromo-2'-chlorobenzophenone |
Development of Organic Electronic Materials
While direct studies on the application of this compound in organic electronic materials are not extensively documented, the broader class of pyridine derivatives is recognized for its potential in this area. Compounds with similar structural motifs, such as phenylpyridines, are considered valuable small molecule semiconductor building blocks. nih.govbldpharm.com The electronic properties of the pyridine ring, combined with the potential for functionalization, make these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The bromine atom on the pyridine ring of this compound offers a reactive site for further chemical modifications, which could be exploited to tune its electronic and photophysical properties for specific applications in organic electronics.
Exploration in Functional Materials Chemistry
The potential of this compound extends into the broader field of functional materials chemistry. Its derivatives are being explored for their utility in creating new materials with specific, tailored properties. The presence of both a pyridine and a phenylamine group allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules with potential applications as functional dyes or sensors. The reactivity of the bromine atom, for instance, allows for cross-coupling reactions to introduce different functional groups, thereby modifying the material's properties.
Future Research Perspectives
The future of research involving this compound is pointed towards the development of more efficient synthetic methodologies, deeper characterization of its derivatives, and a more integrated approach to its application in drug discovery.
Multicomponent Reactions for Novel Derivatives
Multicomponent reactions (MCRs) represent a powerful strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. clockss.org The application of MCRs, such as the Ugi and Passerini reactions, to substrates like this compound holds significant promise for the synthesis of novel and complex derivatives. While specific examples of MCRs involving this compound are not yet widely reported, the general utility of these reactions in creating diverse chemical libraries is well-established. nih.govnih.gov For instance, the amine functionality in this compound makes it a suitable component for such reactions, potentially leading to the discovery of new compounds with interesting biological or material properties.
Advanced Characterization Techniques for Complex Structures
Integrated Computational-Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental studies is accelerating the pace of drug discovery. openaccesspub.org For derivatives of this compound, this integrated approach is proving to be particularly fruitful. For example, in the development of novel inhibitors for UNC51-like kinase 1 (ULK1), a target in non-small cell lung cancer, researchers have successfully combined pharmacophore modeling and docking analysis with chemical synthesis and biological evaluation. nih.gov
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-phenylpyridin-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via reductive amination. For example, a methanol solution of 5-bromopyridin-2-amine and substituted benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) reacts with sodium cyanoborohydride under reflux, followed by recrystallization from ethanol . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), reaction time (3–5 hours), and temperature (reflux conditions). Variations in substituents on the phenyl ring may necessitate adjustments to solvent polarity or reducing agents .
Q. How is this compound structurally characterized?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal studies reveal planar pyridine rings with intermolecular N–H···N hydrogen bonds (2.50 Å) forming centrosymmetric dimers . Complementary techniques include:
- NMR : and NMR to verify aromatic proton environments and substituent effects.
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] at m/z 263.02).
- FT-IR : Peaks at ~3350 cm (N–H stretch) and ~1600 cm (C–N/C=C aromatic vibrations) .
Q. What purification methods are recommended for this compound?
Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) may be required for complex mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Intermolecular N–H···N hydrogen bonds (2.50–2.60 Å) and C–H···π interactions (2.50 Å) dominate crystal packing, forming 2D or 3D networks. For example, centrosymmetric dimers linked via N–H···N bonds create layered structures, while methyl or halogen substituents introduce steric effects that alter packing motifs . Computational modeling (e.g., Mercury CSD) can predict these interactions by analyzing torsion angles and van der Waals radii .
Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility but hinder crystallization.
- Substituent electronic effects : Electron-withdrawing groups (e.g., –Br) slow reductive amination, requiring extended reaction times.
- Crystallographic artifacts : Twinning or disorder in X-ray data may lead to misinterpretation of bond lengths/angles. Validate with high-resolution data (R factor < 0.05) and refine using SHELXL .
Q. What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
- Substituent variation : Replace the phenyl group with heteroaromatic rings (e.g., pyrazine) to modulate electronic properties and bioactivity .
- Halogen exchange : Substitute bromine with chlorine or fluorine to study steric and electronic effects on binding affinity (e.g., in kinase inhibitors) .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with biological targets like ATP-binding pockets .
Q. How to validate computational models against experimental data for this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare bond lengths/angles with X-ray data .
- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., hydrogen bonding vs. van der Waals) using CrystalExplorer .
- Molecular dynamics : Simulate solvation effects in explicit water models to predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
